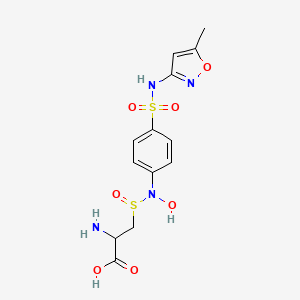
Sulfamethoxazole-cysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulfamethoxazole-cysteine is a compound that combines sulfamethoxazole, a sulfonamide antibiotic, with cysteine, an amino acid. Sulfamethoxazole is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis, while cysteine is involved in various metabolic processes and has antioxidant properties. The combination of these two molecules can potentially enhance the therapeutic effects and reduce side effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sulfamethoxazole-cysteine typically involves the conjugation of sulfamethoxazole with cysteine through a series of chemical reactions. One common method is to activate the carboxyl group of sulfamethoxazole using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and then react it with the amino group of cysteine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would include precise control of reaction parameters such as temperature, pH, and solvent composition to ensure high yield and purity. The final product is typically purified using techniques like crystallization, filtration, and chromatography.
化学反应分析
Types of Reactions
Sulfamethoxazole-cysteine can undergo various chemical reactions, including:
Oxidation: The cysteine moiety can be oxidized to form cystine, a disulfide-linked dimer.
Reduction: Sulfamethoxazole can be reduced to its corresponding amine derivative.
Substitution: The sulfonamide group of sulfamethoxazole can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group in the presence of a base.
Major Products
Oxidation: Formation of cystine and oxidized sulfamethoxazole derivatives.
Reduction: Formation of amine derivatives of sulfamethoxazole.
Substitution: Formation of substituted sulfonamide derivatives.
科学研究应用
Sulfamethoxazole-cysteine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of sulfonamides and amino acids.
Biology: Investigated for its potential to modulate oxidative stress and enhance cellular antioxidant defenses.
Medicine: Explored for its antibacterial properties and potential to reduce side effects associated with sulfamethoxazole alone.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用机制
The mechanism of action of sulfamethoxazole-cysteine involves the inhibition of bacterial folic acid synthesis by sulfamethoxazole, which prevents the formation of nucleic acids and proteins necessary for bacterial growth. Cysteine, on the other hand, can enhance the antioxidant capacity of cells and protect against oxidative damage. The combination of these effects can lead to improved therapeutic outcomes and reduced toxicity.
相似化合物的比较
Similar Compounds
Sulfamethoxazole: A sulfonamide antibiotic used alone or in combination with trimethoprim.
Cysteine: An amino acid with antioxidant properties.
Sulfamethoxazole-trimethoprim: A combination antibiotic used to treat various bacterial infections.
Uniqueness
Sulfamethoxazole-cysteine is unique in that it combines the antibacterial properties of sulfamethoxazole with the antioxidant effects of cysteine. This dual action can potentially enhance the therapeutic efficacy and reduce the side effects associated with sulfamethoxazole alone. Additionally, the presence of cysteine may improve the bioavailability and stability of the compound.
属性
分子式 |
C13H16N4O7S2 |
|---|---|
分子量 |
404.4 g/mol |
IUPAC 名称 |
2-amino-3-[hydroxy-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]sulfinamoyl]propanoic acid |
InChI |
InChI=1S/C13H16N4O7S2/c1-8-6-12(15-24-8)16-26(22,23)10-4-2-9(3-5-10)17(20)25(21)7-11(14)13(18)19/h2-6,11,20H,7,14H2,1H3,(H,15,16)(H,18,19) |
InChI 键 |
HFPLSDFQQRUIBR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N(O)S(=O)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


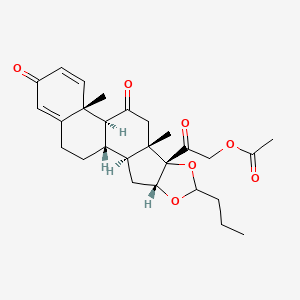
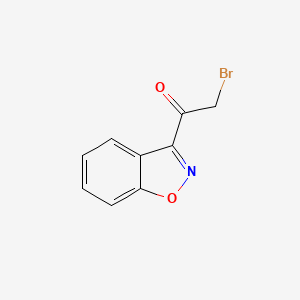
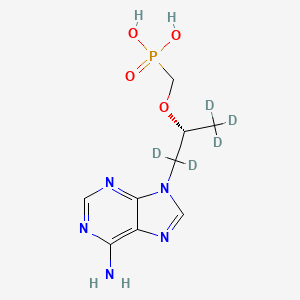
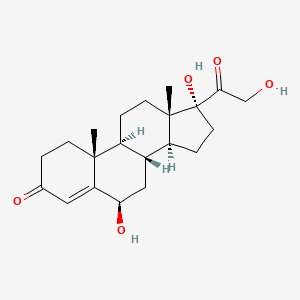
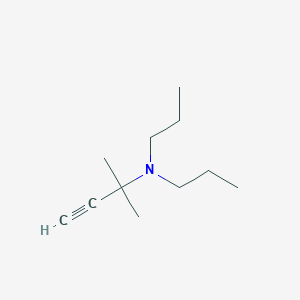
![2-methoxy-N1-methyl-N1-[2-(4-methylpiperazin-1-yl)ethyl]benzene-1,4-diamine](/img/structure/B13863232.png)
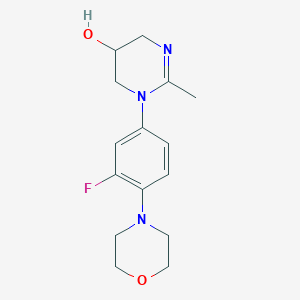
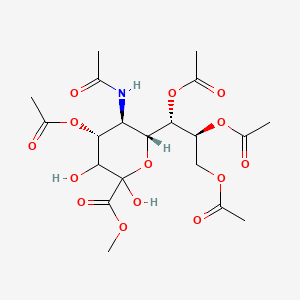
![2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine](/img/structure/B13863244.png)
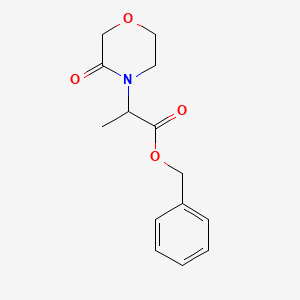
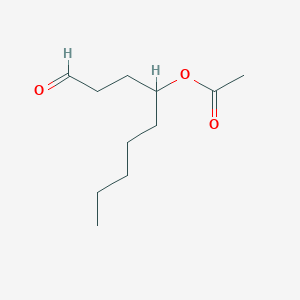
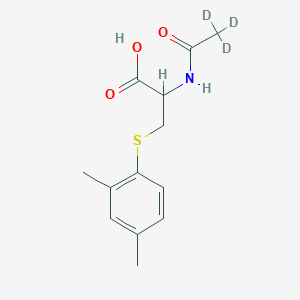

![6-Methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone](/img/structure/B13863271.png)
